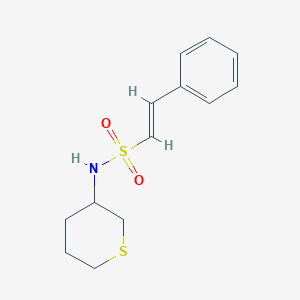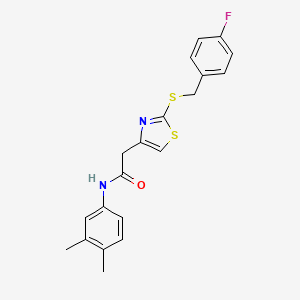
3,3'-(2,2-ジメチル-4,6-ジオキソ-1,3-ジオキサン-5,5-ジイル)ジプロパノエートジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is an organic compound with the molecular formula C₁₆H₂₄O₈ It is characterized by its unique structure, which includes a 1,3-dioxane ring substituted with dimethyl and dioxo groups, and ester functionalities
科学的研究の応用
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release active carboxylic acids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate typically involves the esterification of 1,3-dioxane-5,5-dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:
Starting Materials: 1,3-dioxane-5,5-dipropanoic acid, ethanol, acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Reflux the mixture of starting materials in ethanol with a catalytic amount of sulfuric acid for several hours.
Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired ester.
Industrial Production Methods
On an industrial scale, the production of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 1,3-dioxane-5,5-dipropanoic acid.
Reduction: Diethyl 3,3’-(2,2-dimethyl-4,6-dihydroxy-1,3-dioxane-5,5-diyl)dipropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
作用機序
The mechanism of action of Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate primarily involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These acids can then interact with various molecular targets, depending on the specific application. For example, in drug delivery, the hydrolyzed product may interact with enzymes or receptors to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Characterized by its unique dioxane ring and ester functionalities.
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate: Similar structure but with different substituents on the dioxane ring.
Uniqueness
Diethyl 3,3’-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5,5-diyl)dipropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo hydrolysis and participate in various chemical reactions makes it a versatile compound in both research and industrial settings.
特性
IUPAC Name |
ethyl 3-[5-(3-ethoxy-3-oxopropyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8/c1-5-21-11(17)7-9-16(10-8-12(18)22-6-2)13(19)23-15(3,4)24-14(16)20/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYYLKXUUYJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(=O)OC(OC1=O)(C)C)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)
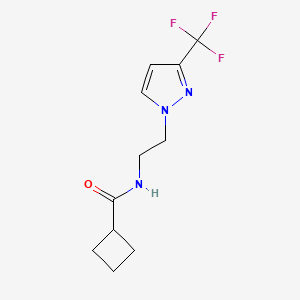
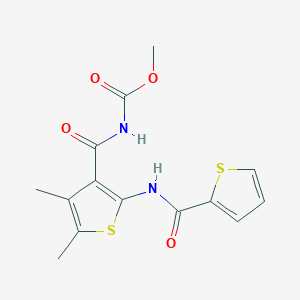
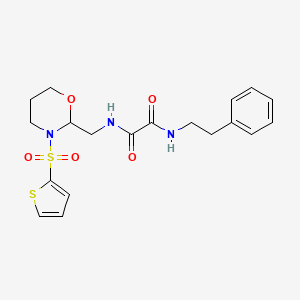
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
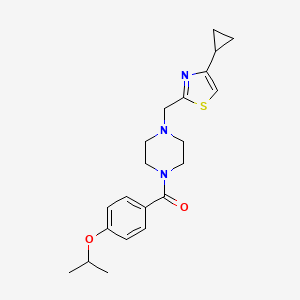
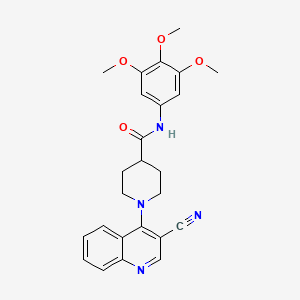

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
